

# In-Depth Technical Guide to Cabralealactone: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: Cabralealactone

Cat. No.: B1182254

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## Abstract

**Cabralealactone**, a tetracyclic triterpenoid primarily isolated from *Cleome brachycarpa*, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Cabralealactone**. The document details its molecular structure, available physicochemical parameters, and explores its anti-inflammatory and hepatoprotective effects. Methodologies for key experiments are described, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

## Chemical and Physical Properties

**Cabralealactone** is classified as a tetracyclic triterpenoid, a gamma-lactone, and a cyclic terpene ketone.[1] While comprehensive experimental data on its physical properties are not widely available in the surveyed literature, its fundamental chemical identifiers and computed properties have been established.

## Chemical Identifiers

Identifier	Value
IUPAC Name	(5S)-5-methyl-5- [(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14- pentamethyl-3-oxo- 1,2,5,6,7,9,11,12,13,15,16,17- dodecahydrocyclopenta[a]phenanthren-17- yl]oxolan-2-one[1]
Molecular Formula	C <sub>27</sub> H <sub>42</sub> O <sub>3</sub> [1]
CAS Number	19865-87-3[1]
Canonical SMILES	C[C@@]12CC--INVALID-LINK-- [C@@]5(CCC(=O)O5)C[1]
InChI	InChI=1S/C27H42O3/c1-23(2)19-10-15- 26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9- 14-25(17,26)4)27(6)16-12-22(29)30-27/h17- 20H,7-16H2,1- 6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1[1]
InChIKey	NOLGXQBEFHYZHI-QPBHWVAKSA-N[1]

## Physicochemical Properties

Experimental values for properties such as melting point, boiling point, and solubility are not readily available in the reviewed scientific literature. The data presented below are computationally derived and should be considered as estimates.

Property	Value (Computed)
Molecular Weight	414.6 g/mol [1]
XLogP3	6.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	414.31339520 g/mol
Monoisotopic Mass	414.31339520 g/mol
Topological Polar Surface Area	43.4 Å <sup>2</sup>
Heavy Atom Count	30

## Spectral Data

Detailed experimental spectral data, including specific <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and mass spectrometry fragmentation patterns for **Cabralealactone**, are not extensively reported in the available literature. Researchers are advised to perform their own spectral analysis for confirmation.

## Biological Activity and Mechanism of Action

**Cabralealactone** has demonstrated significant anti-inflammatory and hepatoprotective properties in preclinical studies. Its mechanism of action is primarily attributed to its ability to modulate key inflammatory pathways.

### Anti-inflammatory Activity

In silico studies have shown that **Cabralealactone** exhibits potential as an inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[2] Molecular docking studies revealed a binding energy of -6.8 kcal/mol for **Cabralealactone** with the COX-2 enzyme.[2]

### Hepatoprotective Activity

In vivo studies using a rat model of carbon tetrachloride (CCl<sub>4</sub>)-induced hepatotoxicity have demonstrated the hepatoprotective effects of **Cabralealactone**.<sup>[2]</sup> Administration of **Cabralealactone** was found to improve the regeneration of centrilobular hepatocytes and reduce the intensity of liver fibrosis.<sup>[2]</sup> The mechanism underlying this hepatoprotective effect is linked to its antioxidant properties and its ability to modulate inflammatory responses in the liver.<sup>[2]</sup>

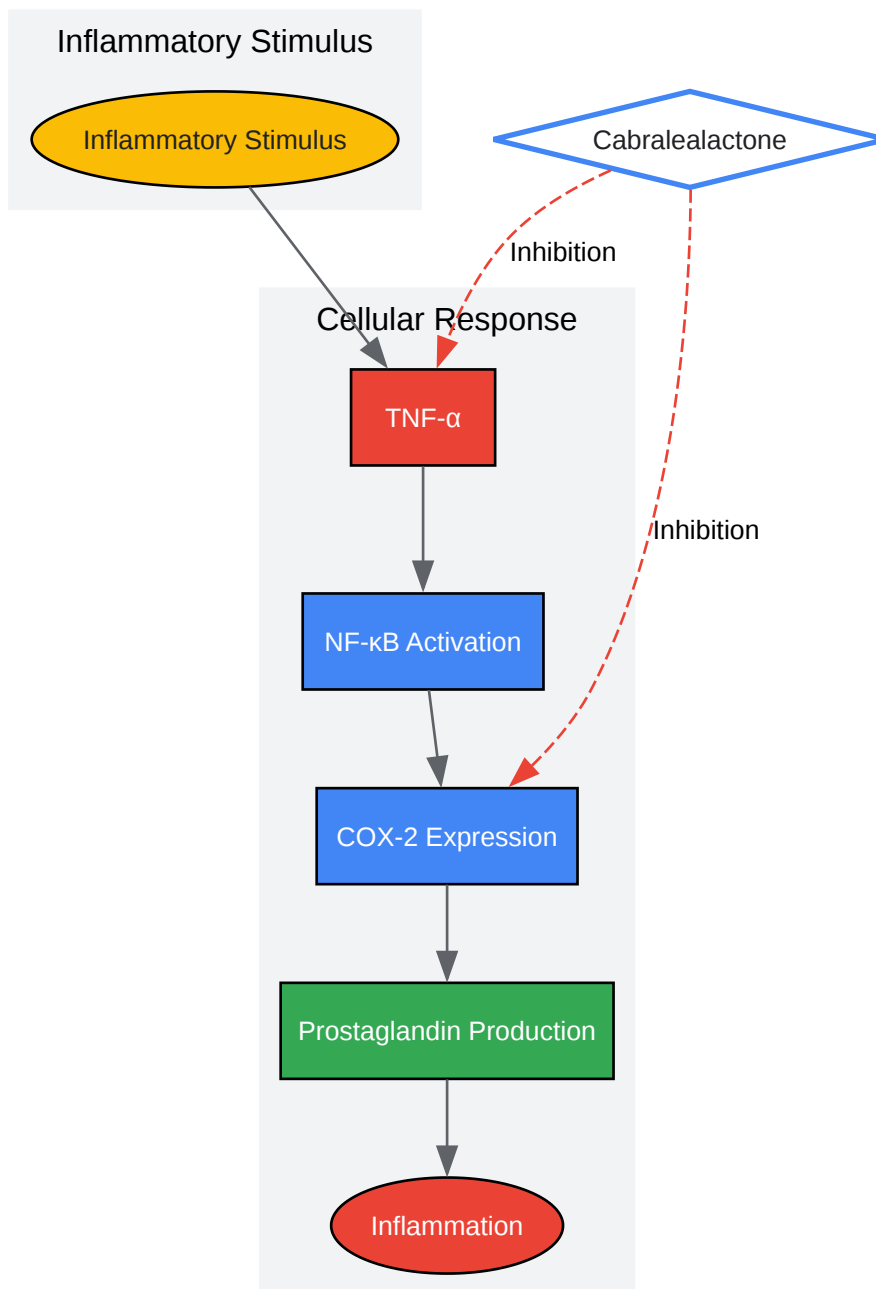
## Antioxidant Activity

**Cabralealactone** has shown significant antioxidant activity, as evidenced by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In one study, it exhibited 89.26% DPPH scavenging activity.<sup>[2]</sup> This antioxidant capacity likely contributes to its protective effects against oxidative stress-induced cellular damage.

## Signaling Pathways

The anti-inflammatory effects of **Cabralealactone** are believed to be mediated through the inhibition of the TNF- $\alpha$  and COX-2 signaling pathways. TNF- $\alpha$  is a pro-inflammatory cytokine that can trigger a cascade of inflammatory responses, including the activation of nuclear factor-kappa B (NF- $\kappa$ B), which in turn upregulates the expression of pro-inflammatory genes like COX-2. By inhibiting TNF- $\alpha$  and COX-2, **Cabralealactone** can effectively dampen this inflammatory cascade.

## Potential Anti-inflammatory Mechanism of Cabralealactone

[Click to download full resolution via product page](#)Caption: Potential anti-inflammatory mechanism of **Cabralealactone**.

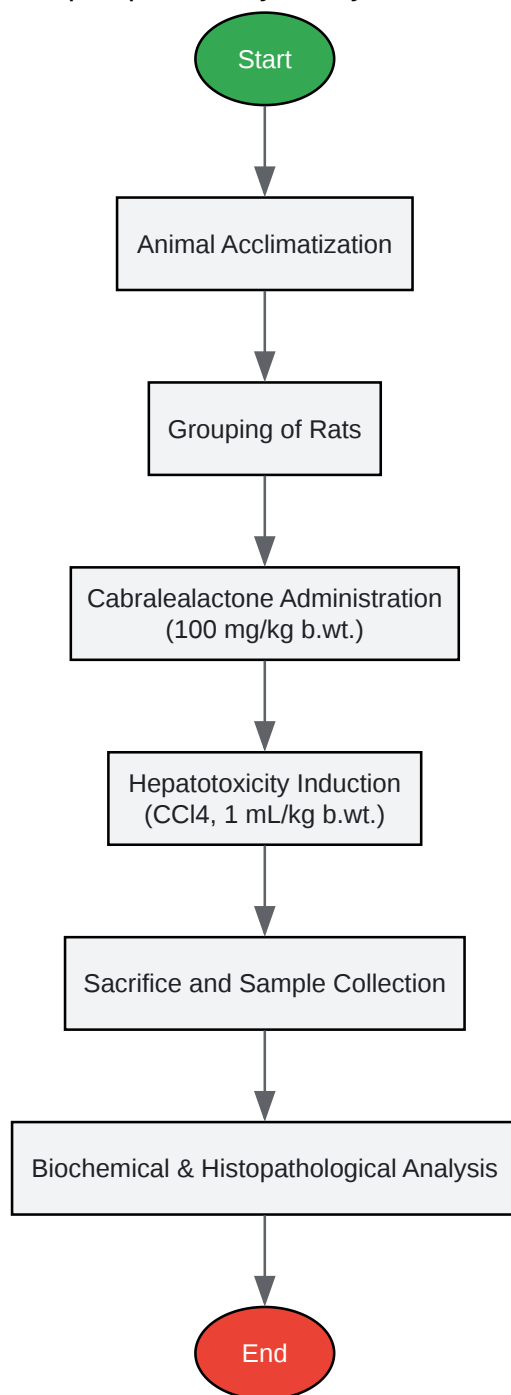
## Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of **Cabralealactone**.

### In Vivo Hepatoprotectivity Assay (Rat Model)

This protocol describes the evaluation of **Cabralealactone**'s protective effect against CCl<sub>4</sub>-induced liver injury in rats.[\[2\]](#)

## Hepatoprotectivity Assay Workflow

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Caption: Workflow for the in vivo hepatoprotectivity assay.

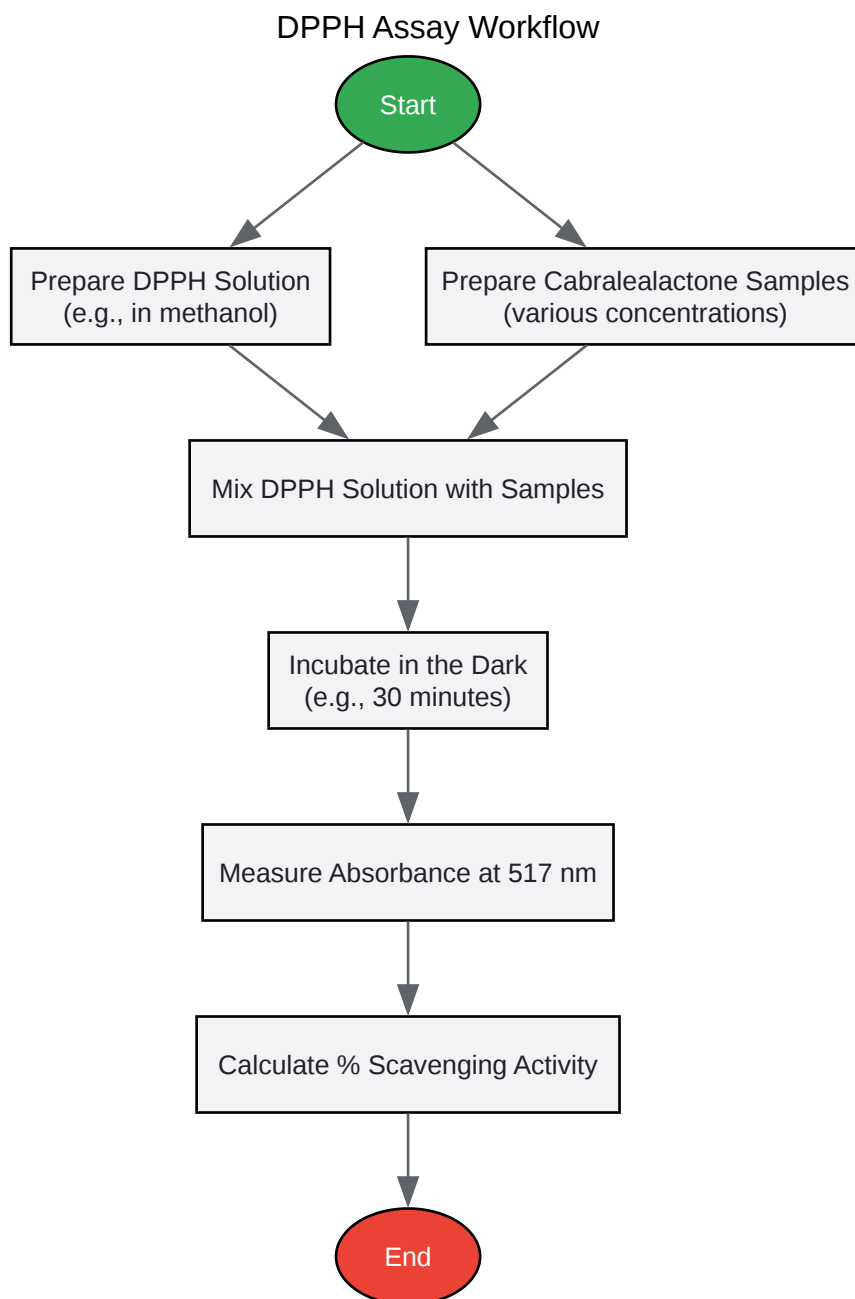
#### Procedure:

- **Animal Model:** Male Wistar rats are typically used.
- **Hepatotoxicity Induction:** Carbon tetrachloride (CCl<sub>4</sub>) is administered, often intraperitoneally at a dose of 1 mL/kg body weight, to induce liver damage.[\[2\]](#)
- **Treatment:** **Cabralealactone**, extracted from *Cleome brachycarpa*, is administered to the treatment group, typically at a dose of 100 mg/kg body weight.[\[2\]](#)
- **Sample Collection:** After the treatment period, animals are sacrificed, and blood and liver tissue samples are collected for analysis.[\[2\]](#)
- **Biochemical Analysis:** Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Markers of oxidative stress are also evaluated.[\[2\]](#)
- **Histopathological Examination:** Liver tissues are processed for histological analysis to observe changes in liver architecture, necrosis, and inflammation.[\[2\]](#)

## DPPH Radical Scavenging Assay

This colorimetric assay is used to evaluate the antioxidant activity of **Cabralealactone**.





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Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
- **Cabralealactone** is dissolved to prepare various concentrations.
- The **Cabralealactone** solutions are mixed with the DPPH solution.
- The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

## Conclusion

**Cabralealactone** is a promising natural product with demonstrated anti-inflammatory and hepatoprotective activities. Its mechanism of action appears to involve the modulation of key inflammatory mediators, including COX-2 and TNF- $\alpha$ . While its biological properties are increasingly being characterized, a significant gap exists in the publicly available experimental data regarding its specific physical and chemical properties. Further research is warranted to fully elucidate its physicochemical characteristics, which is crucial for its potential development as a therapeutic agent. This guide provides a consolidated resource of the current knowledge on **Cabralealactone** to aid future research and development efforts.

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## References

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2. In silico and in vivo characterization of cabralealactone, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

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